1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic molecule featuring a dihydropyridine core substituted with a methyl group at position 1 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a pyridinylmethyl group bearing a 1-methylpyrazole substituent at the pyridine’s 2-position. This structure integrates multiple pharmacophoric elements, including pyridine, pyrazole, and carboxamide moieties, which are commonly associated with bioactivity in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-7-3-4-14(17(21)24)16(23)19-9-12-5-6-18-15(8-12)13-10-20-22(2)11-13/h3-8,10-11H,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJWLNSFDNFBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to form the final compound. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of the pyridine ring: This often involves the cyclization of suitable precursors such as β-ketoesters or β-diketones.
Coupling of intermediates: The pyrazole and pyridine intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final functionalization: The coupled intermediate is then subjected to further reactions, such as amide formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. Key considerations would include the availability and cost of starting materials, the efficiency of each reaction step, and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines or thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of the pyrazole ring may yield pyrazole N-oxides.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, into the molecule.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of the compound features a dihydropyridine core, which is known for its role in various biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine and pyrazole moieties. Recent studies have utilized active substructure splicing strategies to design novel derivatives, which enhance the pharmacological profiles of these compounds .
Pharmacological Applications
1. Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, similar pyrazole amides have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth . The structural modifications in the dihydropyridine framework can lead to enhanced potency and selectivity.
2. Anti-inflammatory Effects:
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The presence of the pyrazole and pyridine rings contributes to the modulation of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
3. Antimicrobial Properties:
The nitrogen heterocycles in this compound are known to exhibit antimicrobial activities. Studies have demonstrated that certain derivatives can inhibit bacterial growth, suggesting their potential use in developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of MET kinase activity | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria |
Notable Research
A study conducted by Zhong et al. focused on synthesizing novel derivatives based on the pyrazole amide structure, reporting promising results in terms of biological activity against various cancer cell lines. Their findings suggest that modifying substituents on the pyridine ring can significantly enhance anticancer effects .
Another significant study explored the anti-inflammatory potential of similar compounds, demonstrating their ability to reduce pro-inflammatory cytokines in vitro. This highlights the versatility of these compounds in addressing multiple therapeutic targets .
Mechanism of Action
The mechanism of action of 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Molecular Formula : C₂₁H₂₂N₆O
- Molecular Weight : 374.4 g/mol
- Key Features : This compound shares a carboxamide group and pyrazole substituent but differs in its pyrazolo[3,4-b]pyridine core. The ethyl and phenyl substituents enhance lipophilicity, which may influence membrane permeability compared to the target compound’s dihydropyridine core .
5-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide
- Key Features : The central oxazole ring replaces the dihydropyridine, reducing ring size and altering electronic properties. The 1-methylpyrazole group is retained, suggesting shared metabolic stability advantages. The oxazole’s smaller size may reduce steric hindrance in target binding .
Analogues with Extended Heterocyclic Systems
2-Amino-N-[(1S)-1-{8-[(1-Methyl-1H-pyrazol-4-yl)ethynyl]-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl}ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Molecular Formula : C₃₀H₂₄N₈O₂
- Key Features: This compound incorporates a fused pyrazolo[1,5-a]pyrimidine core and an ethynyl-linked isoquinoline moiety.
Substituent-Driven Variations
N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Compound I)
- Key Features: While structurally distinct (thiazolidinone core), this compound highlights the role of phenolic hydroxyl groups in hydrogen bonding. The absence of such polar groups in the target compound may reduce solubility but improve passive diffusion .
Research Implications
The structural diversity among these analogues underscores the importance of core heterocycle selection and substituent positioning. For instance:
- The dihydropyridine core in the target compound may offer intermediate rigidity compared to pyrazolo[3,4-b]pyridine (more rigid) or oxazole (more flexible) .
- The 1-methylpyrazole group, common to several analogues, likely improves metabolic stability by resisting oxidative degradation .
- The absence of polar groups (e.g., hydroxyl in Compound I) in the target compound could optimize lipophilicity for central nervous system penetration .
Biological Activity
The compound 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , also known by its CAS number 2034609-63-5, is a member of the dihydropyridine family, which is notable for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.38 g/mol. The structure features a dihydropyridine core substituted with a pyrazole and pyridine moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Several studies have indicated that dihydropyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often dysregulated in cancer. The compound under review may also share this property, given the presence of the dihydropyridine scaffold.
Table 1: Anticancer Activity of Dihydropyridine Derivatives
Neuroprotective Effects
The presence of the pyridine and pyrazole rings suggests potential neuroprotective effects. Compounds with these groups have been reported to exhibit neuroleptic and CNS depressant activities, making them candidates for treating neurological disorders .
Antimicrobial Activity
Research indicates that pyridine derivatives possess antimicrobial properties. The compound's structure may contribute to its ability to inhibit bacterial growth by interfering with microbial metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Cell Cycle Arrest : By targeting CDKs, these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : Some dihydropyridines exhibit antioxidant activity, which may contribute to their neuroprotective effects.
Case Studies
A study focused on the synthesis and evaluation of various dihydropyridine derivatives found that modifications on the dihydropyridine ring significantly altered their biological activity profiles. For example, introducing different substituents on the nitrogen atom enhanced anticancer efficacy against specific cell lines .
Case Study Summary
| Study Focus | Findings |
|---|---|
| Synthesis of Derivatives | Enhanced activity against cancer cell lines |
| Structure-Activity Relationship | Specific substitutions improve efficacy |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires attention to coupling agents, catalysts, and purification steps. For example, using cesium carbonate and copper(I) bromide as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can enhance reaction efficiency, as demonstrated in analogous pyrazole-pyridine systems . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and validation by LCMS (>98% purity) and HPLC (>97% purity) are critical .
| Parameter | Example Conditions | Reference |
|---|---|---|
| Catalyst | Copper(I) bromide, Cs₂CO₃ | |
| Solvent | DMSO | |
| Reaction Time | 48 hours | |
| Purification | Column chromatography (EtOAc/hexane) |
Q. How can structural characterization be rigorously performed for this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (400 MHz, DMSO-d₆ or CD₃OD) to confirm substituent positions and integration ratios .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., ESIMS m/z: 392.2) .
- LCMS/HPLC to assess purity (>97%) and detect impurities .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and heterocyclic motifs. Use cell-based viability assays (e.g., MTT) in cancer or inflammatory cell lines, with IC₅₀ calculations. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine) are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer : Systematically modify substituents on the pyrazole and pyridine rings. For example:
- Replace the 1-methyl group on pyrazole with cyclopropyl or trifluoromethyl to assess steric/electronic effects .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance binding interactions .
- Validate changes using binding assays (e.g., SPR or ITC) and computational docking (e.g., AutoDock Vina).
Q. How should researchers resolve contradictions between high purity (e.g., >98% LCMS) and low bioactivity?
- Methodological Answer :
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., fluorescence polarization if initial data came from radiometric assays).
- Metabolite Screening : Use liver microsome assays to rule out rapid metabolic degradation .
- Conformational Analysis : Perform X-ray crystallography or molecular dynamics simulations to check for inactive conformers .
Q. What strategies are effective for polymorph screening and solubility enhancement?
- Methodological Answer :
- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify stable crystalline forms.
- Solubility Enhancement : Co-crystallize with co-formers (e.g., succinic acid) or use nanoemulsion techniques. Solubility parameters (logP) can be predicted via HPLC-derived hydrophobicity indices .
Q. How can metabolic stability be evaluated during preclinical development?
- Methodological Answer :
- In Vitro Models : Incubate with human liver microsomes (HLM) or hepatocytes, monitoring parent compound depletion via LC-MS/MS.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous compounds (e.g., 17.9% vs. 35%)?
- Methodological Answer :
- Reaction Scalability : Small-scale reactions (e.g., 1 mmol) may suffer from inefficient mixing; switch to flow chemistry for better reproducibility .
- Catalyst Loading : Optimize copper(I) bromide concentrations (0.05–0.2 equiv.) to balance cost and yield .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
